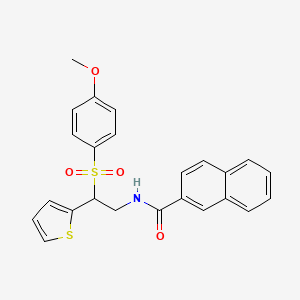

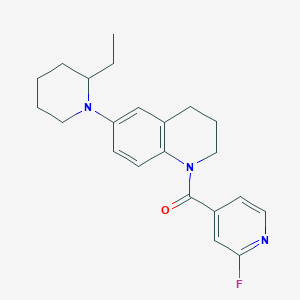

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid” are not well-documented in the literature .Scientific Research Applications

Synthesis and Structural Analysis

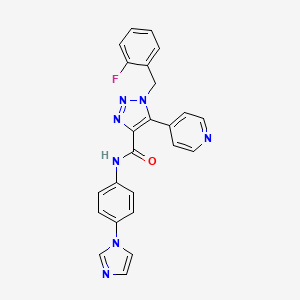

- The compound serves as a precursor in synthesizing a variety of tetrahydroisoquinoline compounds, demonstrating its versatility in organic synthesis. The crystalline structure of a similar compound, (3-Methoxyphenyl)acetic acid, showcases dimers formed via hydrogen bonds, indicating potential for complex molecular interactions (Choudhury & Row, 2002).

Metal Complex Formation

- Carboxyl-functionalized 2-phenylquinoline derivatives, including 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes exhibit notable fluorescent behavior and antibacterial activities, suggesting applications in materials science and antibacterial research (Lei et al., 2014).

Antibacterial Activities

- The compound's derivatives have been studied for their antibacterial properties, showing significant activity against various bacterial strains. This underlines the compound's potential in developing new antimicrobial agents (Osarumwense, 2022).

Fluorescent Properties and Labeling

- Certain derivatives, such as 6-methoxy-4-quinolone, demonstrate strong fluorescence in a wide pH range in aqueous media, proposing its use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Pharmaceutical Applications

- Derivatives of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid have been identified as potent apoptosis inducers and anticancer agents, showing high blood-brain barrier penetration. This indicates the compound's relevance in developing treatments for brain-related cancers (Sirisoma et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

Similar compounds have been reported to interact with their targets through a process involving structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to the progression of triple-negative breast cancer .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good absorption, distribution, metabolism, excretion, and toxicity profiles, which could impact their bioavailability.

Result of Action

Similar compounds have been reported to show strong electronic characteristics and varying levels of affinity for their target proteins .

properties

IUPAC Name |

2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-5-4-6-15-16(19(21)22)12(2)18(20-17(11)15)13-7-9-14(23-3)10-8-13/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZNSAUZEYAAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)

![5-[(4-Chlorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2399203.png)

![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine hydrochloride](/img/no-structure.png)

![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)